4-Methylaminorex, cis-(+/-)-, is a synthetic stimulant drug that belongs to the 2-amino-5-aryloxazoline class. It was first synthesized in 1960 by McNeil Laboratories as an appetite suppressant but was later discontinued due to safety concerns. The compound is known for its stimulant properties and is commonly encountered in illicit drug markets under the street name "U4Euh" or "Ice" . Its chemical formula is with a molecular weight of approximately 176.22 g/mol .
The compound exists as a racemic mixture, which includes four stereoisomers: (±)-cis and (±)-trans. Among these, the (±)-cis isomer is predominantly found in recreational use and is associated with significant stimulant effects, including euphoria and increased cognitive function .
4-Methylaminorex exhibits significant biological activity as a central nervous system stimulant. It has been shown to produce effects similar to those of amphetamines and cocaine, including increased alertness, euphoria, and enhanced cognitive performance . Animal studies indicate that it has an abuse liability comparable to traditional stimulants, with the potential for addiction and adverse effects . The (±)-cis isomer has been reported to induce dopamine release, which correlates with its stimulant effects .
The synthesis of 4-Methylaminorex can be achieved through various methods:
The process yields both cis and trans isomers, with the cis form being more prevalent in illicit use .
Research into the interaction of 4-Methylaminorex with neurotransmitter systems reveals that it acts as a substrate-type releaser at dopamine, norepinephrine, and serotonin transporters. Studies have demonstrated that it can generalize stimulus properties similar to those of other psychostimulants like amphetamine and cocaine . Its interaction with these systems suggests significant implications for both therapeutic use—if any—and potential for abuse.
4-Methylaminorex shares similarities with several other stimulants. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Class | Primary Effects | Unique Features |
|---|---|---|---|
| 4-Methylaminorex | 2-amino-5-aryloxazoline | Stimulant, euphoria | Stronger effects on dopamine release than some analogs |
| Aminorex | 2-amino-5-aryloxazoline | Appetite suppressant | Linked to severe pulmonary hypertension |
| Methamphetamine | Amphetamine derivative | Euphoria, increased energy | More potent neurotoxic effects |
| Cocaine | Tropane alkaloid | Euphoria, increased alertness | Shorter duration of action compared to 4-methylaminorex |
| Para-methyl-4-methylaminorex (4,4'-DMAR) | Aminoalkyl phenyl ether | Stimulant, potential neurotoxicity | Associated with multiple fatalities in recent studies |
4-Methylaminorex stands out due to its specific structural characteristics that influence its pharmacological profile, particularly its unique interaction with monoamine transporters compared to other stimulants .
4-Methylaminorex represents a complex synthetic compound with the molecular formula C₁₀H₁₂N₂O and systematic name 4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine [1] [2]. This oxazoline derivative possesses two chiral centers at positions C-4 and C-5, giving rise to four distinct stereoisomers that exist as two diastereomeric pairs: the cis and trans configurations [3] [4]. The compound belongs to the 2-amino-5-aryloxazoline group and exhibits molecular weight of 176.21 g/mol [1] [5].
The molecular architecture of 4-methylaminorex centers around a five-membered oxazoline heterocycle containing both nitrogen and oxygen atoms within the ring structure [3] [1]. The presence of two stereogenic centers at carbons C-4 and C-5 creates four possible stereoisomers: cis-(4R,5S), cis-(4S,5R), trans-(4S,5S), and trans-(4R,5R) [4] [6]. Nuclear magnetic resonance spectroscopy studies have confirmed that the methyl group and phenyl moiety adopt specific spatial orientations relative to the oxazoline ring plane [7] [8].
Crystallographic analysis of related 4-methylaminorex derivatives reveals critical geometric parameters governing molecular conformation [9]. The oxazoline ring adopts a planar or near-planar conformation, with bond lengths for carbon-nitrogen bonds typically measuring 1.293-1.307 Ångströms [9]. The dihedral angles between substituents significantly influence the overall molecular geometry, with cis isomers showing dihedral angles around 30 degrees [9].
Table 1: Stereochemical Properties of 4-Methylaminorex Isomers
| Stereoisomer | Configuration | Absolute Configuration | Common Form |
|---|---|---|---|
| cis-(4R,5S) | (4R,5S) | Erythro-derived | Racemic cis-(±) |
| cis-(4S,5R) | (4S,5R) | Erythro-derived | Racemic cis-(±) |
| trans-(4S,5S) | (4S,5S) | Threo-derived | Racemic trans-(±) |
| trans-(4R,5R) | (4R,5R) | Threo-derived | Racemic trans-(±) |
The configurational assignment relies on the spatial relationship between the methyl substituent at C-4 and the phenyl group at C-5 [4] [10]. In cis configurations, these substituents occupy the same face of the oxazoline ring, while trans configurations position them on opposite faces [7] [8]. This fundamental geometric distinction profoundly impacts the compound's physical and chemical properties.
The diastereomeric relationship between cis and trans forms of 4-methylaminorex manifests in distinct physical, chemical, and biological properties [11] [12]. Synthetic accessibility differs markedly between the two forms, with cis isomers readily obtained from norephedrine precursors through cyanogen bromide cyclization, while trans isomers require norpseudoephedrine as starting material [4] [13].
Table 2: Physical Properties of 4-Methylaminorex
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight (g/mol) | 176.21 |
| Melting Point (°C) - cis racemic | 154.5-156 (or 139-142) |
| Melting Point (°C) - trans racemic | Not specified |
| Optical Rotation [α]D25 - cis (+) form | +240.9° |
| Optical Rotation [α]D25 - cis (-) form | -244.7° |
| Solubility | Slightly soluble in chloroform, methanol |
Pharmacological investigations reveal significant potency differences between diastereomers [11] [12]. The rank order of biological activity follows: trans-(4S,5S) > cis-(4S,5R) ≈ cis-(4R,5S) > trans-(4R,5R) [10] [12]. This hierarchy demonstrates that stereochemistry fundamentally influences receptor binding and biological response patterns.
Table 3: Pharmacological Potency Comparison of Stereoisomers
| Stereoisomer | Relative Potency Order | ED₅₀ (mg/kg) in rats | Pharmacokinetic Behavior |
|---|---|---|---|
| trans-(4S,5S) | 1 (Most potent) | Not specified | Standard elimination |
| cis-(4S,5R) | 2 (Equal) | 8.8 (racemic cis) | Standard elimination |
| cis-(4R,5S) | 2 (Equal) | 8.8 (racemic cis) | Standard elimination |
| trans-(4R,5R) | 4 (Least potent) | 7.0 (racemic trans) | Prolonged half-life |
Pharmacokinetic studies demonstrate that trans-(4R,5R) isomer exhibits markedly different elimination kinetics compared to other stereoisomers [11] [14]. The elimination half-life extends to 118-169 minutes for trans-(4R,5R), contrasting with 35-42 minutes for cis isomers and trans-(4S,5S) [11] [14]. This prolonged elimination correlates with enhanced bioavailability reaching 100% intraperitoneally and 83% orally for trans-(4R,5R) [11] [14].
The cis-(±)-4-methylaminorex exists as a racemic mixture containing equal proportions of (4R,5S) and (4S,5R) enantiomers [3] [4]. This racemic composition represents the most commonly encountered form in synthetic preparations, arising from the inherent lack of stereoselectivity in conventional synthetic routes [4] [6].
Synthetic methodology significantly influences stereoisomeric outcomes [10] [13]. The classic cyanogen bromide cyclization maintains stereochemical configuration at the benzylic carbon, with norephedrine yielding cis products and norpseudoephedrine producing trans isomers [4] [13]. Alternative synthetic approaches utilizing potassium cyanate followed by acid cyclization demonstrate different stereochemical pathways involving urea intermediates [10] [13].
Table 4: Synthetic Route Stereoselectivity
| Starting Material | Product Configuration | Stereochemical Outcome | Mechanism |
|---|---|---|---|
| Norephedrine (1R,2S) | cis-(4R,5S) | Retention at benzylic carbon | SN2-type cyclization |
| Norephedrine (1S,2R) | cis-(4S,5R) | Retention at benzylic carbon | SN2-type cyclization |
| Norpseudoephedrine (1S,2S) | trans-(4S,5S) | Inversion at benzylic carbon | SN2-type cyclization via urea intermediate |
| Norpseudoephedrine (1R,2R) | trans-(4R,5R) | Inversion at benzylic carbon | SN2-type cyclization via urea intermediate |
Enantiomeric resolution of racemic 4-methylaminorex has been achieved through chiral high-performance liquid chromatography utilizing specialized chiral stationary phases [8] [15]. Recent developments in chiral separation technology have enabled baseline resolution of individual enantiomers, facilitating detailed stereochemical investigations [8] [15]. The Lux i-Amylose-1 column has demonstrated particular effectiveness for separating 4-methylaminorex stereoisomers [8].
Configurational stability studies indicate that 4-methylaminorex enantiomers maintain their stereochemical integrity under normal storage conditions [16]. Racemization occurs only under elevated temperatures or extended exposure to acidic or basic conditions [16]. This stability profile supports the feasibility of enantiomeric separation and subsequent stereochemical analysis.
The selection of appropriate precursors represents a fundamental consideration in 4-methylaminorex synthesis, directly influencing both stereochemical outcomes and pharmacological properties. Phenylpropanolamine derivatives serve as the primary starting materials, with norephedrine and norpseudoephedrine being the most extensively studied precursors [1] [2] [3].
Norephedrine, also known as phenylpropanolamine, exists as (1R,2S)- and (1S,2R)-enantiomers and represents the erythro diastereomer of the amino alcohol series [1] [4]. When subjected to cyanogen bromide cyclization, norephedrine yields predominantly cis-4-methylaminorex through a stereoselective process that maintains the original configuration at the benzylic carbon [2] [3]. Research findings demonstrate that this configurational retention occurs via a concerted mechanism where the stereochemistry of the starting material directly translates to the product oxazoline ring system [1] [4].
In contrast, norpseudoephedrine, the threo diastereomer with (1S,2S)- and (1R,2R)-configurations, produces trans-4-methylaminorex under identical reaction conditions [2] [3]. Klein and colleagues established that the cyanogen bromide method exhibits complete stereoselectivity, proceeding with retention of configuration at the benzylic carbon position [2]. This stereochemical relationship proves crucial for synthetic planning, as the trans-4S,5S isomer demonstrates significantly higher pharmacological potency compared to other stereoisomers, with an effective dose of 0.25 milligrams per kilogram compared to dextroamphetamine at 0.4 milligrams per kilogram [3].
The use of racemic dl-phenylpropanolamine leads to equimolar mixtures of both cis and trans isomers, necessitating subsequent separation procedures [3] [4]. Pharmaceutical studies reveal that while all four stereoisomers possess biological activity, their potency varies considerably, with the trans-4S,5S isomer showing the highest potency, followed by the equally effective cis isomers, while the trans-4R,5R isomer demonstrates relatively lower effectiveness [5] [6].
| Precursor | Configuration | Product Isomer (CNBr) | Stereochemical Outcome | Pharmacological Potency |
|---|---|---|---|---|
| Norephedrine (phenylpropanolamine) | (1R,2S)/(1S,2R) | cis-4-Methylaminorex | Configuration retention | Moderate (cis isomers) |
| Norpseudoephedrine | (1S,2S)/(1R,2R) | trans-4-Methylaminorex | Configuration retention | Highest (trans-4S,5S) |
| dl-Phenylpropanolamine (racemic) | (1RS,2RS) | Equal cis/trans mixture | Mixed products | Variable |
| Pseudoephedrine | (1S,2S)/(1R,2R) | cis-4-Methylaminorex | Configuration retention | Moderate (cis isomers) |
The cyanogen bromide cyclization represents the most widely employed method for oxazoline ring formation in 4-methylaminorex synthesis [1] [2] [7]. This transformation proceeds through a well-characterized mechanism involving nucleophilic attack by the amino group on the electrophilic carbon of cyanogen bromide, followed by intramolecular cyclization with displacement of the hydroxyl group [7] [8].
The primary mechanism commences with the formation of an intermediate cyanamide species through nucleophilic substitution of bromide by the amino nitrogen [7]. Subsequently, the hydroxyl group undergoes protonation under the acidic reaction conditions, facilitating its departure as water and enabling intramolecular attack by the cyanamide nitrogen on the benzylic carbon [2] [8]. This cyclization step occurs with inversion of configuration at the benzylic center, although the overall stereochemical outcome depends on the starting material configuration [2].
Mechanistic investigations reveal that the reaction proceeds optimally under mildly basic conditions, typically employing sodium acetate as a buffering agent [3] [7]. Temperature control proves critical, with reactions conducted at room temperature to moderate heating (40-60 degrees Celsius) providing optimal yields while minimizing side reactions [7] [8]. The addition of three equivalents of sodium acetate and doubling the cyanogen bromide concentration enhances reaction efficiency by preventing precipitation of ephedrine salts [3].
Alternative mechanistic pathways have been identified through the use of potassium cyanate in place of cyanogen bromide [2]. This variant proceeds through initial formation of a urea intermediate via nucleophilic attack of the amino group on isocyanic acid generated in situ from potassium cyanate [2]. The subsequent cyclization occurs through intramolecular SN2-type attack of the carbonyl oxygen on the benzylic carbon, resulting in configuration inversion. Notably, this mechanism produces predominantly trans-4-methylaminorex from norephedrine, contrasting with the cis product obtained using cyanogen bromide [2].
In situ generation of cyanogen bromide through the reaction of sodium cyanide with bromine offers an alternative approach that avoids handling the highly toxic cyanogen bromide directly [7]. This method proceeds through the intermediate formation of cyanogen, which subsequently reacts with additional bromine to yield cyanogen bromide [7]. While this approach provides improved safety profiles, yields can be variable depending on the precise stoichiometry and reaction timing [7].
| Mechanism Type | Reagents | Reaction Conditions | Stereoselectivity | Major Products | Yield Considerations |
|---|---|---|---|---|---|
| Direct Cyclization | Cyanogen bromide + base | Room temperature, basic pH | Configuration retention | Target oxazoline | Good yields, direct |
| Cyanate Intermediate Route | Potassium cyanate + HCl | Two-step process | Configuration inversion (norephedrine) | Predominantly trans from norephedrine | Lower yields, multistep |
| In-situ CNBr Generation | NaCN + Br2 | Sequential addition | Configuration retention | Target oxazoline | Variable yields |
Nitroethane condensation methodologies represent significant alternative synthetic approaches to 4-methylaminorex that circumvent the use of highly toxic cyanogen bromide [9] [10] [11]. These strategies typically employ Henry reaction (nitroaldol) chemistry as the key carbon-carbon bond forming step, followed by reduction and cyclization sequences to construct the oxazoline ring system [10] [11].
The Henry reaction between benzaldehyde derivatives and nitroethane proceeds under base-catalyzed conditions, typically employing triethylamine or similar tertiary amines as catalysts [9] [10]. Research conducted by Bandil demonstrated successful condensation of para-fluorobenzaldehyde with nitroethane at reduced temperatures (-10 degrees Celsius) in methanol solvent [9]. The reaction mixture required periodic agitation over 2.5 hours, with color changes from clear to yellowish indicating reaction progress [9]. Critical to success was the immediate quenching of the amine catalyst with glacial acetic acid while maintaining low temperature to preserve isomeric ratios [9].
Subsequent reduction of the nitroalcohol intermediate typically employs zinc-formic acid systems, which provide mild conditions for conversion to the corresponding amino alcohol [9]. This reduction step proves particularly challenging due to competing side reactions and the need to maintain stereochemical integrity [9]. Alternative reduction methodologies utilizing lithium aluminum hydride or catalytic hydrogenation have been investigated, though these approaches often suffer from lower selectivity and more complex workup procedures [10].
The cyclization of amino alcohols to form oxazoline rings can be accomplished through several methodologies beyond cyanogen bromide [12] [13]. Triflic acid-promoted dehydrative cyclization represents one particularly attractive approach, proceeding under mild conditions with water as the only byproduct [14] [15]. This method tolerates various functional groups and provides excellent yields when optimized appropriately [14] [15]. The reaction mechanism involves initial protonation of the hydroxyl group, followed by intramolecular nucleophilic attack by the amino nitrogen with concurrent water elimination [14] [15].
Copper-catalyzed enantioselective Henry reactions have been developed for the preparation of chiral nitroalcohols, employing bis(oxazoline) ligands to achieve high levels of stereoselectivity [10] [16]. These methodologies offer potential advantages for the stereoselective synthesis of specific 4-methylaminorex isomers, though they require more sophisticated catalyst systems and reaction optimization [10] [16].
| Route | Starting Materials | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Henry Reaction (Nitroaldol) | Benzaldehyde + nitroethane | Condensation, reduction | Mild conditions | Multiple steps required |
| Nitroethane Condensation | Fluorobenzaldehyde + nitroethane | Base-catalyzed addition | Alternative to CNBr | Lower overall yields |
| Oxazoline Ring Formation | Amino alcohols + nitriles | Cyclization with activating agents | Versatile approach | Complex purification |
| Reduction/Cyclization | Nitroalcohols + Zn/formic acid | Reductive cyclization | Single-step cyclization | Side reactions possible |
The synthesis of 4-methylaminorex encounters significant byproduct formation that complicates purification and reduces overall yields [1] [2] [17]. Understanding these impurities and developing effective separation strategies represents a critical aspect of synthetic optimization [17] [18].
Unreacted starting materials constitute 5-15% of typical reaction mixtures, arising from incomplete cyclization under standard conditions [2] [17]. Phenylpropanolamine derivatives exhibit varying reactivity depending on their stereochemical configuration and substitution patterns, with some isomers requiring extended reaction times or elevated temperatures for complete conversion [2]. Purification strategies for removing unreacted precursors typically employ recrystallization from appropriate solvent systems, with chloroform-carbon tetrachloride mixtures proving particularly effective for oxazoline products [4].
Polymeric materials represent more significant impurities, comprising 10-20% of crude reaction products through intermolecular condensation reactions [17]. These oligomeric species arise when amino alcohol precursors undergo intermolecular rather than intramolecular cyclization, particularly under concentrated reaction conditions [17]. Column chromatography using silica gel with gradient elution systems provides the most effective separation method for removing these high molecular weight impurities [17].
Stereoisomeric impurities present substantial purification challenges, as different isomers often exhibit similar physical and chemical properties [19] [18]. The cis and trans isomers of 4-methylaminorex can be separated through careful recrystallization, though this process often requires multiple crystallization cycles and results in significant material losses [4] [19]. Chiral high-performance liquid chromatography offers superior resolution for enantiomer separation, though this technique requires specialized equipment and stationary phases [19].
Hydrolysis products, while representing minor impurities (2-8%), can impact product purity and stability [2] [20]. These species arise from water interference during the cyclization process or subsequent hydrolytic degradation of the oxazoline ring [20]. Metabolic studies indicate that 4-methylaminorex can undergo hydrolytic degradation back to synthetic precursors, particularly under acidic conditions [20]. Acid-base extraction procedures effectively remove these polar impurities from the desired oxazoline products [20].
Side-chain oxidation products represent another category of impurities, comprising 3-10% of reaction mixtures [20] [17]. These compounds result from oxidative degradation of the benzylic position or amino functionality during synthesis or storage [20]. Research demonstrates that 4-methylaminorex undergoes some slight oxidative deamination and aromatic hydroxylation, similar to amphetamine metabolism [20]. Oxidative workup procedures using mild oxidizing agents can convert these impurities to more easily separable species [20].
| Byproduct Type | Formation Mechanism | Typical Abundance | Purification Method | Impact on Yield |
|---|---|---|---|---|
| Unreacted Starting Material | Incomplete cyclization | 5-15% | Recrystallization | Moderate |
| Polymeric Materials | Intermolecular reactions | 10-20% | Column chromatography | Significant |
| Stereoisomeric Impurities | Non-selective cyclization | 15-30% | Chiral HPLC separation | Variable |
| Hydrolysis Products | Water interference | 2-8% | Acid-base extraction | Minor |
| Side-chain Oxidation Products | Oxidative degradation | 3-10% | Oxidative workup | Moderate |